molecular formula C15H21N5OS B3834218 4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B3834218
M. Wt: 319.4 g/mol
InChI Key: GNIPBJCYPWAVIO-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with 4-methylpiperazine and formaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)benzaldehyde
  • 2-(4-methoxyphenyl)-1-(4-methyl-1-piperazinyl)ethanone
  • 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone

Uniqueness

4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is unique due to its specific triazole-thione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-18-7-9-19(10-8-18)11-14-16-17-15(22)20(14)12-3-5-13(21-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIPBJCYPWAVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 3
Reactant of Route 3
4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

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